An In-depth Technical Guide to the Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry due to the therapeutic potential of the 3-amino-1,2,4-triazole scaffold. The introduction of a long undecyl alkyl chain significantly increases the lipophilicity of the molecule, a property hypothesized to enhance its ability to permeate biological membranes and interact with intracellular targets.[1] This guide details a feasible synthesis protocol, summarizes key quantitative data, and visualizes the experimental workflow and a potential biological signaling pathway.
Core Synthesis Protocol
The most direct and widely utilized method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles is the acid-catalyzed condensation of a carboxylic acid with aminoguanidine.[1] In the case of 5-Undecyl-1H-1,2,4-triazol-3-amine, lauric acid (dodecanoic acid) serves as the precursor for the undecyl side chain. While microwave-assisted syntheses for analogous compounds have been reported to be efficient, this guide presents a protocol adapted for conventional laboratory heating.
Experimental Protocol: Synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine
Materials:
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Lauric Acid (Dodecanoic Acid)
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Aminoguanidine Hydrochloride
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Phosphoric Acid (85%) or another suitable acid catalyst
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Sodium Hydroxide (NaOH) solution (10% w/v)
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Ethyl Acetate
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Deionized Water
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Anhydrous Sodium Sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid (1.0 eq) and aminoguanidine hydrochloride (1.2 eq).
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Acid Catalysis: Add a catalytic amount of concentrated phosphoric acid.
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Reaction: Heat the mixture to 150-160 °C with continuous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.
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Work-up: After cooling to room temperature, the reaction mixture is neutralized with a 10% aqueous solution of sodium hydroxide to a pH of approximately 8.
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Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-Undecyl-1H-1,2,4-triazol-3-amine as a solid.
Data Presentation
Quantitative data for 5-Undecyl-1H-1,2,4-triazol-3-amine is not extensively reported in the literature. The following table includes known identifiers for the target compound and analytical data for a closely related analog, 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, to provide an indication of the expected spectral characteristics of the undecyl chain.
| Parameter | 5-Undecyl-1H-1,2,4-triazol-3-amine | 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (Analog) |
| CAS Number | 92168-88-2[1] | Not Available |
| Molecular Weight | 238.37 g/mol [1] | 270.46 g/mol |
| Melting Point | Not Reported | 112-113.5 °C[2] |
| ¹H NMR (DMSO-d6) | Not Reported | δ 0.83 (t, 3H, CH₃), 1.23–1.26 (m, 16H, CH₂), 1.58–1.63 (m, 2H, CH₂), 2.59 (t, 2H, CH₂), 5.49 (s, 2H, NH₂), 13.40 (s, 1H, NH)[2] |
Note: The ¹H NMR data for the analog is provided as a reference for the characteristic signals of the undecyl group.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Undecyl-1H-1,2,4-triazol-3-amine.
Caption: Synthesis workflow for 5-Undecyl-1H-1,2,4-triazol-3-amine.
Proposed Biological Signaling Pathway: Antifungal Action
Long-chain alkyl-substituted triazoles are being investigated for their potential as antifungal agents. A prominent mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).[3] The increased lipophilicity of the undecyl chain may facilitate the compound's entry into the fungal cell and its interaction with this enzyme.
Caption: Proposed antifungal mechanism via inhibition of ergosterol synthesis.
References
- 1. 5-Undecyl-1h-1,2,4-triazol-3-amine | 92168-88-2 | Benchchem [benchchem.com]
- 2. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
